Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester
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Overview
Description
Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester is a complex organic compound with a unique structure that combines benzoic acid, hydroxy, and ethyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester typically involves multi-step organic reactions One common method includes the esterification of 2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Shares the hydroxybenzoic acid structure but lacks the ethyl ester and 2-methylphenylamino groups.
Benzyl salicylate: Contains a benzyl ester group instead of an ethyl ester.
Methyl salicylate: Similar structure but with a methyl ester group.
Uniqueness
Benzoic acid, 2-hydroxy-5-(((2-methylphenyl)amino)carbonyl)-, ethyl ester is unique due to the presence of the 2-methylphenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
38507-88-9 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-[(2-methylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(21)13-10-12(8-9-15(13)19)16(20)18-14-7-5-4-6-11(14)2/h4-10,19H,3H2,1-2H3,(H,18,20) |
InChI Key |
WWSTZECIMAHKMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)O |
Origin of Product |
United States |
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